molecular formula C12H10N2O3S B11678657 methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

Cat. No.: B11678657
M. Wt: 262.29 g/mol
InChI Key: UTJPDMSFFBJCJB-RMKNXTFCSA-N
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Description

Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Scientific Research Applications

Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar structural features but lacking the imidazolidine ring.

    Methyl 4-formylbenzoate: Contains a formyl group instead of the imidazolidine ring.

    4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzonitrile: Similar structure but with a nitrile group instead of the ester.

Uniqueness

Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate is unique due to its combination of an imidazolidine ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

methyl 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(18)13-9/h2-6H,1H3,(H2,13,14,15,18)/b9-6+

InChI Key

UTJPDMSFFBJCJB-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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